molecular formula C4H7N3 B1367015 4-methyl-1H-pyrazol-3-amine CAS No. 64781-79-9

4-methyl-1H-pyrazol-3-amine

Cat. No.: B1367015
CAS No.: 64781-79-9
M. Wt: 97.12 g/mol
InChI Key: KIHDRFDQWVMKES-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrazol-3-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and various industrial processes .

Mechanism of Action

Target of Action

4-Methyl-1H-pyrazol-3-amine is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . They interact with targets such as Leishmania aethiopica clinical isolate and Plasmodium berghei .

Mode of Action

For instance, a molecular simulation study on a related compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner, leading to significant biological effects.

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that these compounds may interfere with the life cycle of the parasites, disrupting their growth and proliferation.

Result of Action

Based on the reported activities of related pyrazole derivatives, it can be inferred that this compound may exhibit significant antileishmanial and antimalarial effects . These effects are likely due to the compound’s interaction with its targets, leading to disruption of the parasites’ life cycle and inhibition of their growth and proliferation.

Biochemical Analysis

Biochemical Properties

4-Methyl-1H-pyrazol-3-amine plays a crucial role in biochemical reactions, particularly as a ligand for various enzymes and proteins. It interacts with enzymes such as p38MAPK and different kinases, which are essential for cellular signaling and regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has been shown to interact with cyclooxygenase (COX) enzymes, influencing inflammatory responses .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the MAPK pathway, which is crucial for cell growth and differentiation . This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it can inhibit the activity of COX enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism, which may have implications for its therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At high doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites . This compound’s interaction with metabolic pathways can have significant implications for cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The transport and distribution of this compound are critical for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of 4-methyl-1H-pyrazole with hydrazine hydrate under reflux conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and pyrazole oxides .

Scientific Research Applications

4-Methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole
  • 4-Amino-1H-pyrazole
  • 5-Amino-1H-pyrazole

Comparison

4-Methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other aminopyrazoles, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound for targeted synthesis and applications .

Properties

IUPAC Name

4-methyl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHDRFDQWVMKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495575
Record name 4-Methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64781-79-9
Record name 4-Methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-pyrazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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